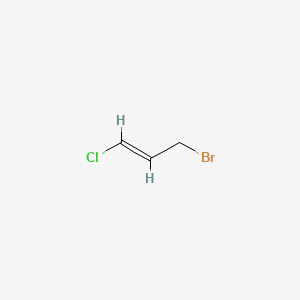

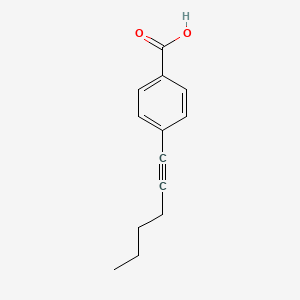

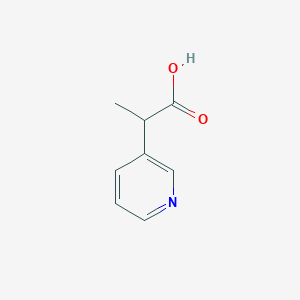

![molecular formula C9H8BrF3N2O2 B1337187 [4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1001518-92-8](/img/structure/B1337187.png)

[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 1001518-92-8 . It has a molecular weight of 313.07 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.07 . It is a powder that is stored at room temperature . The density is 2.0±0.1 g/cm3 , and the boiling point is 361.2±42.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthetic Applications and Chemical Properties

Divergent Cyclizations : Research has shown that derivatives of pyrazol-acetic acid engage in divergent cyclization reactions, leading to the formation of unique bicyclic heterocycles. These reactions are highly sensitive to the nature of the reagents and the reaction conditions, allowing for the controlled synthesis of complex molecular architectures from simple precursors (Smyth et al., 2007).

Heterocyclic Systems Synthesis : Another study demonstrated the use of brominated pyrazolidinediones as precursors for synthesizing various heterocyclic systems, including pyrazoles and pyrazolines. These compounds serve as versatile building blocks in organic synthesis, facilitating the construction of complex molecular structures (Abdel-rahman et al., 2004).

Copper-Catalyzed Syntheses : The copper-catalyzed synthesis of pyrazole derivatives, including those with trifluoromethyl groups, has been explored, highlighting a method that benefits from broad substrate scope and good functional group compatibility. This approach offers a new pathway to pyrazol-1-yl propanoic acids, important intermediates in various synthetic routes (Zhang et al., 2021).

Regioselective Arylation : Research into pyrazole derivatives bearing cyclopropyl groups has led to advancements in palladium-catalyzed direct C4-arylation. This process achieves regioselective arylation without compromising the integrity of the cyclopropyl unit, opening up possibilities for the synthesis of structurally diverse compounds (Sidhom et al., 2018).

Material Science and Corrosion Inhibition

- Corrosion Inhibitors : Pyrazoline derivatives have been evaluated for their potential as corrosion inhibitors for mild steel in acidic media. These studies combine experimental and theoretical approaches to demonstrate the effectiveness of such compounds, contributing to the development of new materials with enhanced corrosion resistance (Lgaz et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3N2O2/c10-6-7(4-1-2-4)15(3-5(16)17)14-8(6)9(11,12)13/h4H,1-3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFHLEXCEIEPJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2CC(=O)O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101162725 |

Source

|

| Record name | 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001518-92-8 |

Source

|

| Record name | 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)

![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)